sodium;5-(dithiolan-3-yl)pentanoate
CAS No.:
Cat. No.: VC13457468
Molecular Formula: C8H13NaO2S2
Molecular Weight: 228.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13NaO2S2 |
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Molecular Weight | 228.3 g/mol |
IUPAC Name | sodium;5-(dithiolan-3-yl)pentanoate |
Standard InChI | InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/q;+1/p-1 |
Standard InChI Key | UUDFBRWLHZIIQX-UHFFFAOYSA-M |
Isomeric SMILES | C1CSSC1CCCCC(=O)[O-].[Na+] |
Canonical SMILES | C1CSSC1CCCCC(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Sodium 5-(dithiolan-3-yl)pentanoate belongs to the class of organosulfur compounds, with the molecular formula C₈H₁₃NaO₂S₂ and a molecular weight of 228.31 g/mol . Its structure comprises a five-membered dithiolane ring (1,2-dithiolane) fused to a pentanoate chain, where the carboxylic acid group is deprotonated to form a sodium salt. The dithiolane ring contains two sulfur atoms at positions 1 and 2, enabling participation in redox reactions .
Key Structural Data:
Property | Value | Source |
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Molecular Formula | C₈H₁₃NaO₂S₂ | |
Exact Mass | 228.059 g/mol | |
CAS Number | 176110-81-9, 2319-84-8 | |
SMILES | [O-]C(CCCC[C@H]1SSCC1)=O.[Na+] |
The stereochemistry of the dithiolane ring (R-configuration at C3) is critical for its biological activity, as enantiomeric forms exhibit distinct pharmacological profiles .
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via deprotonation of 5-(dithiolan-3-yl)pentanoic acid using sodium hydroxide or sodium bicarbonate in aqueous or alcoholic media . The free acid precursor is often prepared through cyclization of 8-mercaptooctanoic acid or esterification followed by oxidative ring closure . Industrial-scale production employs continuous flow reactors to optimize yield (≥95%) and purity (≥97%), with purification via recrystallization or chromatography .
Reaction Scheme:
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Acid Preparation:
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Salt Formation:
Physicochemical Properties
Solubility and Stability
The sodium salt exhibits enhanced water solubility compared to its acidic form, making it suitable for aqueous formulations. It is stable under inert atmospheres but susceptible to oxidative degradation in the presence of strong oxidizers (e.g., ) . Thermal stability tests indicate decomposition temperatures above 200°C .
Key Physical Properties:
Property | Value | Source |
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Melting Point | Not reported (decomposes) | |
Solubility | >50 mg/mL in water | |
LogP (Partition Coeff.) | -0.45 (predicted) |
Biological Activity and Mechanisms
Antioxidant and Redox Modulation
The dithiolane ring enables sodium 5-(dithiolan-3-yl)pentanoate to act as a potent antioxidant. It scavenges reactive oxygen species (ROS) and regenerates endogenous antioxidants like glutathione and vitamins C/E . The compound chelates redox-active metals (e.g., Fe³⁺, Cu²⁺), mitigating Fenton reaction-driven oxidative stress .
Mechanistic Pathways:
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Redox Cycling:
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Metal Chelation:
Pharmacological Applications
In preclinical studies, the compound demonstrates neuroprotective effects in models of Parkinson’s disease by modulating dopamine D2 and serotonin 5-HT1A receptors . It also enhances mitochondrial function, as evidenced by ATP synthesis assays in cancer cells treated with photothermal therapy .
Industrial and Research Applications
Biomedical Uses
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Antioxidant Therapeutics: Investigated for treating diabetic neuropathy and neurodegenerative disorders .
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Drug Delivery: Conjugated to nanoparticles for targeted cancer therapy (e.g., photothermal ablation) .
Chemical Synthesis
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Building Block: Used in synthesizing lipoamide derivatives and metal-chelating agents .
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Catalysis: Serves as a ligand in asymmetric catalysis due to chiral dithiolane structure .
Hazard | Precautionary Measures |
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Skin irritation (H315) | Wear nitrile gloves/lab coat |
Eye damage (H319) | Use safety goggles |
Respiratory irritation (H335) | Use in fume hood |
Storage recommendations include airtight containers in cool (<25°C), dry conditions .
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